molecular formula C17H14N2O2 B2817553 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione CAS No. 116594-85-5

2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione

Cat. No. B2817553
CAS RN: 116594-85-5
M. Wt: 278.311
InChI Key: MGMGPUJOGQHNGQ-WOJGMQOQSA-N
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Description

“2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in various fields such as pharmaceutical synthesis .


Synthesis Analysis

Isoindolines and dioxoisoindolines can be synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis technique is to follow green chemistry principles . The compounds derived from analogs of important biogenic amines were tested in silico .


Molecular Structure Analysis

The molecular structure of “2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These aromatic compounds have gained significant attention for their potential use in diverse fields .


Chemical Reactions Analysis

The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields have been explored . The diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives have been highlighted .

Scientific Research Applications

Antimicrobial Studies

2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione and its derivatives have been researched for their antimicrobial properties. For instance, Ghabbour and Qabeel (2016) synthesized a compound closely related to 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione and tested its antimicrobial activities, demonstrating moderate efficacy against S. aureus and C. albicans (Ghabbour & Qabeel, 2016). Similarly, Sabastiyan and Suvaikin (2012) studied the antimicrobial activity of a related compound, revealing significant antimicrobial potential comparable to standard drugs (Sabastiyan & Suvaikin, 2012).

Polymer Synthesis

Pourjavadi et al. (2011) utilized a derivative of 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione in the synthesis of amino-end functionalized polystyrene, demonstrating its application in advanced polymer synthesis (Pourjavadi et al., 2011).

Green Chemistry

Journal et al. (2019) described a green catalytic system for synthesizing isoindoline-1,3-dione derivatives, indicating the compound's relevance in developing environmentally friendly synthetic methodologies (Journal et al., 2019).

Crystal and Molecular Structure Studies

Several studies, such as those by Duru et al. (2018) and Anouar et al. (2019), have focused on the crystal and molecular structure of isoindoline-1,3-dione derivatives, providing insights into their molecular geometry and potential applications in material science (Duru et al., 2018); (Anouar et al., 2019).

Anticancer Studies

Mane et al. (2019) synthesized novel derivatives of 2-(4-(acridin 9yl amino)phenyl)isoindoline-1,3-dione and evaluated their anticancer properties, highlighting the compound's potential in medicinal chemistry (Mane et al., 2019).

Liquid Crystal Research

Dubey et al. (2018) explored isoindoline-1,3-dione based mesogenic Schiff bases, indicating their application in the field of liquid crystals and materials science (Dubey et al., 2018).

Optoelectronic Applications

Mane et al. (2019) also conducted a study on novel acridin-isoindoline-1,3-dione derivatives, focusing on their optoelectronically important properties for potential application in electronic and photonic devices (Mane et al., 2019).

Enzyme Inhibition Studies

Then et al. (2018) synthesized a series of derivatives and evaluated them for tyrosinase inhibitory activities, demonstrating the compound's relevance in enzyme inhibition studies (Then et al., 2018).

Synthesis Techniques

Andrade-Jorge et al. (2017) developed a green synthesis technique for isoindolines/dioxoisoindolines and evaluated their interaction with the human dopamine receptor D2, suggesting its application in drug discovery (Andrade-Jorge et al., 2017).

Anti-mycobacterial and Cytotoxic Evaluation

Rani et al. (2019) prepared isoindoline-1,3-dione derivatives and assessed them for anti-mycobacterial activities, demonstrating their potential in developing new antimicrobial agents (Rani et al., 2019).

Cyclooxygenase (COX) Inhibitors

Jaafar et al. (2021) and Al-Husseini et al. (2022) synthesized isoindoline-1,3-dione derivatives as COX inhibitors, highlighting their importance in anti-inflammatory drug development (Jaafar et al., 2021); (Al-Husseini et al., 2022).

Spectral Analysis and DFT Computational Studies

Evecen et al. (2016) synthesized and characterized an isoindoline derivative, contributing to the understanding of its spectral properties and theoretical calculations for potential applications in nonlinear optical materials (Evecen et al., 2016).

Antimycobacterial Agent Development

Ahmad et al. (2022) focused on isoindoline-1,3-diones as antimycobacterial agents, employing computational studies to understand their reactivity and stability as potential therapeutics (Ahmad et al., 2022).

Safety And Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . Further studies are needed to fully understand the safety and hazards associated with “2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione”.

Future Directions

The potential of “2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” and other isoindoline-1,3-dione derivatives in various applications such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials is being explored . The need for sustainable and environmentally friendly synthetic approaches in this field has been underscored .

properties

IUPAC Name

2-[(E)-2-phenylpropylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)11-18-19-16(20)14-9-5-6-10-15(14)17(19)21/h2-12H,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMGPUJOGQHNGQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N/N1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione

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